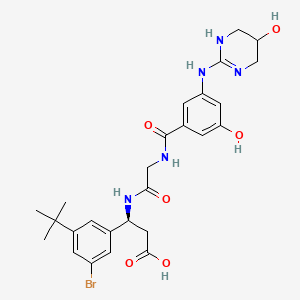

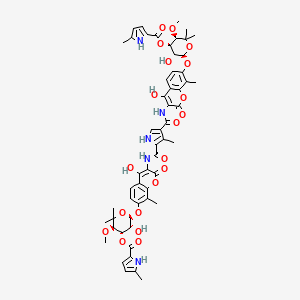

(3S)-3-(3-bromo-5-(tert-butyl)phenyl)-3-(2-(3-hydroxy-5-((5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino)benzamido)acetamido)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CWHM12 is an analog of RGD peptide, a tripeptide that inhibits integrin-ligand interactions in studies related to cell adhesion, migration, growth, and differentiation. CWHM12 selectively inhibits αv integrins (IC50s = 1.8, 0.8, 61, 1.5, and 0.2 nM for αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8, respectively) over αIIbβ3, α2β1, and α10β1.2 CWHM 12 attenuates liver, lung, and pancreatic fibrosis in mice treated with CCl4 or cerulein.

CWHM12 is a α(v) integrin inhibitor. CWHM 12 can suppress all 5 alpha V integrins. CWHM12 not only worked the same way to prevent fibrosis as the genetic deletion method, it also prevent the progression of existing fibrosis in the liver and lungs and reversed some of the damage caused by fibrosis to those organs. Delivering CWHM 12 or a similar small molecule directly into the lungs as an inhalant might offer a way to treat lung fibrosis. harmacological blockade of α(v)-containing integrins by a small molecule (CWHM 12) attenuated both liver and lung fibrosis, including in a therapeutic manner.

Scientific Research Applications

Inhibition of Integrin Binding

CWHM-12 is a potent inhibitor of αV integrins . It has been found to inhibit the activation and proliferation of hepatic stellate cells (HSCs) via cell cycle arrest . This inhibition is achieved through the disruption of arginine-glycine-aspartic acid (RGD)-mediated binding to integrins .

Induction of Cellular Senescence

CWHM-12 has been shown to induce cellular senescence in HSCs . This is achieved through the FAK-AKT-MDM2 signaling axis . The induction of cellular senescence in HSCs is considered a novel therapeutic strategy for treating liver fibrosis .

Reduction of Liver Fibrosis

In vivo studies have shown that CWHM-12 significantly reduces liver fibrosis even after fibrotic disease has been established . This is achieved through a reduction in TGF-β activation by αV integrins .

Inhibition of αvβ8, αvβ3, αvβ6, and αvβ1 Integrins

CWHM-12 is a potent inhibitor of αvβ8, αvβ3, αvβ6, and αvβ1 integrins, with IC50 values of 0.2, 0.8, 1.5, and 1.8 nM respectively . It also less potently inhibits αvβ5 (IC50 =61 nM) and αIIbβ3/α2β1/α10β1 (IC50 >5000 nM) .

Protection during Early Tuberculosis Infection

CWHM-12 has been found to provide protection during the early stages of tuberculosis infection . However, the exact mechanism of this protection is not clearly stated in the source .

Potential Therapeutic Applications

Given its ability to inhibit integrin binding and induce cellular senescence, CWHM-12 has potential therapeutic applications in the treatment of diseases such as liver fibrosis and tuberculosis .

Mechanism of Action

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

properties

IUPAC Name |

(3S)-3-(3-bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32BrN5O6/c1-26(2,3)16-4-14(5-17(27)8-16)21(10-23(36)37)32-22(35)13-28-24(38)15-6-18(9-19(33)7-15)31-25-29-11-20(34)12-30-25/h4-9,20-21,33-34H,10-13H2,1-3H3,(H,28,38)(H,32,35)(H,36,37)(H2,29,30,31)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHAGPCZRFQPOI-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(CC(=O)O)NC(=O)CNC(=O)C2=CC(=CC(=C2)O)NC3=NCC(CN3)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1)[C@H](CC(=O)O)NC(=O)CNC(=O)C2=CC(=CC(=C2)O)NC3=NCC(CN3)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32BrN5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-(3-bromo-5-(tert-butyl)phenyl)-3-(2-(3-hydroxy-5-((5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino)benzamido)acetamido)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B606766.png)

![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)